![molecular formula C25H21N7O3 B1684012 6-Amino-N-[3-[4-(4-morpholinyl)pyrido[3',2':4,5]furo[3,2-d]pyrimidin-2-yl]phenyl]-3-pyridinecarboxamide CAS No. 371942-69-7](/img/structure/B1684012.png)
6-Amino-N-[3-[4-(4-morpholinyl)pyrido[3',2':4,5]furo[3,2-d]pyrimidin-2-yl]phenyl]-3-pyridinecarboxamide
Overview
Description
The compound “6-Amino-N-[3-[4-(4-morpholinyl)pyrido[3’,2’:4,5]furo[3,2-d]pyrimidin-2-yl]phenyl]-3-pyridinecarboxamide” is a cell-permeable pyridofuropyrimidine compound . It selectively inhibits mammalian type III PtdInsP kinase . This small molecule/inhibitor is primarily used for Phosphorylation & Dephosphorylation applications .
Molecular Structure Analysis
The molecular structure of this compound is complex, with a pyridofuropyrimidine core and various functional groups attached. It contains a morpholine ring, a pyridine ring, and a furo[3,2-d]pyrimidine ring .Physical And Chemical Properties Analysis
The compound has a molecular weight of 467.49 . Unfortunately, specific physical and chemical properties such as melting point, boiling point, and density were not found in the search results.Scientific Research Applications
Inhibition of Two-Pore Channels (TPCs)
YM201636, a PIKfyve inhibitor, has been found to potently inhibit PI(3,5)P2-activated human TPC2 with an IC50 of 0.16 μM . It also effectively inhibits NAADP-activated TPC2 . This suggests that YM201636 could be used to study the function of TPCs and their role in cellular processes .
Blockade of Channel Pore
YM201636 and PI-103, another PIKfyve inhibitor, have been found to directly block the TPC2’s open-state channel pore at the bundle-cross pore-gate region . This finding could be useful in the development of new drugs targeting TPC2 .
Cancer Research
YM201636 has been found to inhibit the proliferation and malignancy potential of non-small cell lung cancer (NSCLC) cells in a dose-dependent manner . This suggests that YM201636 could be used as a potential therapeutic agent in the treatment of NSCLC .
Regulation of Claudin Expressions
YM201636 treatment has been found to significantly reduce the CLDN1 and increase the CLDN5 expression in H1299 cells . It also induced EGFR mRNA expression in all NSCLC cell lines . This suggests that YM201636 could be used to study the regulation of claudin expressions and their role in cancer progression .
Future Directions
Pyrimidine derivatives, including this compound, have shown therapeutic interest and have been approved for use as therapeutics . They are of great interest due to their biological potential and their presence in relevant drugs . The development of more potent and efficacious anticancer drugs with pyrimidine scaffold is a potential future direction .
properties
IUPAC Name |
6-amino-N-[3-(6-morpholin-4-yl-8-oxa-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,5,10,12-hexaen-4-yl)phenyl]pyridine-3-carboxamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H21N7O3/c26-19-7-6-16(14-28-19)24(33)29-17-4-1-3-15(13-17)22-30-20-18-5-2-8-27-25(18)35-21(20)23(31-22)32-9-11-34-12-10-32/h1-8,13-14H,9-12H2,(H2,26,28)(H,29,33) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YBPIBGNBHHGLEB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=NC(=NC3=C2OC4=C3C=CC=N4)C5=CC(=CC=C5)NC(=O)C6=CN=C(C=C6)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H21N7O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90433303 | |
Record name | 6-Amino-N-{3-[4-(morpholin-4-yl)pyrido[3',2':4,5]furo[3,2-d]pyrimidin-2-yl]phenyl}pyridine-3-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90433303 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
467.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-Amino-N-[3-[4-(4-morpholinyl)pyrido[3',2':4,5]furo[3,2-d]pyrimidin-2-yl]phenyl]-3-pyridinecarboxamide | |
CAS RN |
371942-69-7 | |
Record name | 6-Amino-N-{3-[4-(morpholin-4-yl)pyrido[3',2':4,5]furo[3,2-d]pyrimidin-2-yl]phenyl}pyridine-3-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90433303 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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